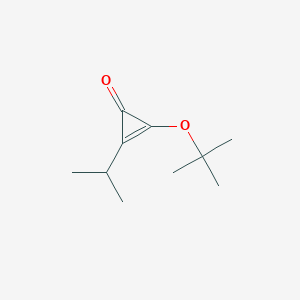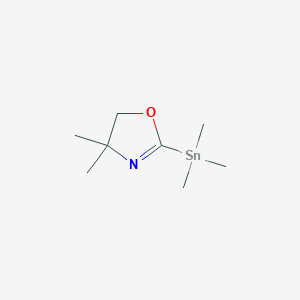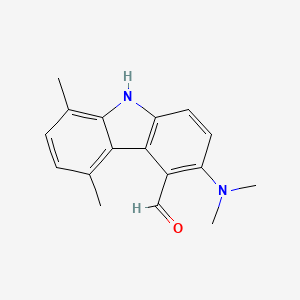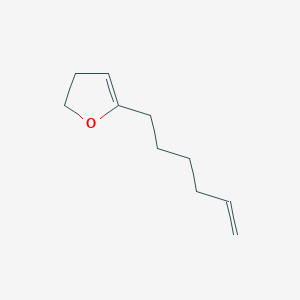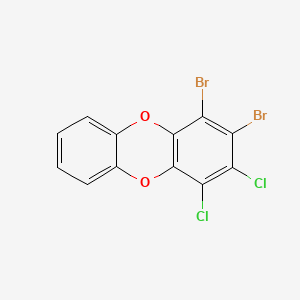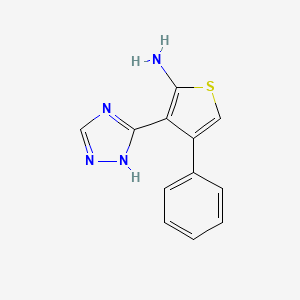![molecular formula C16H17N2O2P B14314990 Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate CAS No. 113619-16-2](/img/structure/B14314990.png)
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is an organic compound that features a unique combination of functional groups, including a phosphanyl group and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and phosphanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound’s reactivity makes it useful in the development of new industrial processes and products.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the hydrazinylidene moiety can participate in hydrogen bonding or nucleophilic attacks. These interactions enable the compound to act as a catalyst or reactant in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]butanoate
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]pentanoate
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]hexanoate
Uniqueness
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, binding affinities, and stability profiles, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
113619-16-2 |
|---|---|
Fórmula molecular |
C16H17N2O2P |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
methyl 2-(diphenylphosphanylhydrazinylidene)propanoate |
InChI |
InChI=1S/C16H17N2O2P/c1-13(16(19)20-2)17-18-21(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,1-2H3 |
Clave InChI |
ZZGHOLVJVVJFNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNP(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


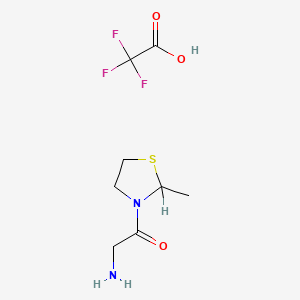
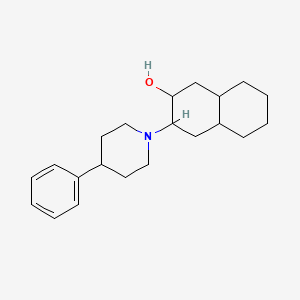
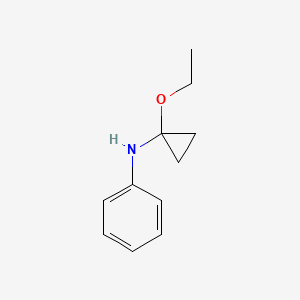
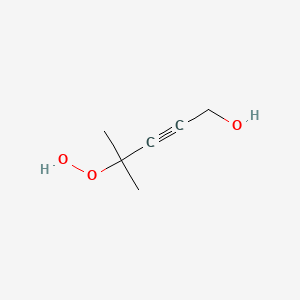
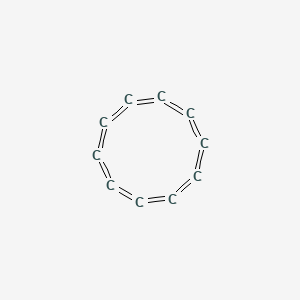
![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
